![molecular formula C13H11N3S B2621644 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine CAS No. 371211-44-8](/img/structure/B2621644.png)
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine
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Description
“2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has been developed, which is of interest due to the powerful bioactivities of molecules with an imidazopyrimidine core .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
- Key Findings :
- Direct Functionalization : Researchers explore direct functionalization strategies to construct imidazo[1,2-a]pyridine derivatives efficiently .
- Novel Protocol : A recent study developed an unprecedented route for imidazo[1,2-a]pyridinone synthesis using visible light-photocatalysis. This method features mild conditions, broad substrate scope, and high efficiency .
- Targeting Bacterial Cell Division : Imidazo[1,2-a]pyridine-3-carboxylate core compounds were synthesized and screened for anti-proliferative activity against Streptococcus pneumoniae. Docking studies identified potential anti-FtsZ agents .
Antituberculosis Agents
Functionalization in Organic Synthesis
Visible Light-Photocatalyzed Synthesis
Anti-FtsZ Agents
properties
IUPAC Name |
2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-5-12(6-3-1)17-10-11-9-16-8-4-7-14-13(16)15-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLIFABYKGENIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine |
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